molecular formula C10H10BrClN2O2 B8196989 (3-Bromo-5-chloropyridin-2-yl)(morpholino)methanone

(3-Bromo-5-chloropyridin-2-yl)(morpholino)methanone

Cat. No.: B8196989
M. Wt: 305.55 g/mol
InChI Key: BSRASODYRMNRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-chloropyridin-2-yl)(morpholino)methanone is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a morpholino group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloropyridin-2-yl)(morpholino)methanone typically involves the reaction of 3-bromo-5-chloropyridine with morpholine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloropyridin-2-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively.

Scientific Research Applications

(3-Bromo-5-chloropyridin-2-yl)(morpholino)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: Similar structure but with different substitution patterns on the pyridine ring.

    (5-Bromo-3-chloropyridin-2-yl)morpholine: Lacks the methanone moiety, resulting in different chemical properties and reactivity.

Uniqueness

(3-Bromo-5-chloropyridin-2-yl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c11-8-5-7(12)6-13-9(8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRASODYRMNRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.